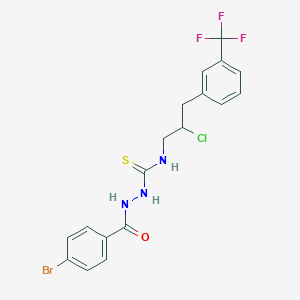

2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide

Description

This compound is a hydrazinecarbothioamide derivative characterized by a 4-bromobenzoyl group and a 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl substituent. The chloro substituent on the propyl chain may further modulate electronic and steric properties.

Properties

IUPAC Name |

1-[(4-bromobenzoyl)amino]-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClF3N3OS/c19-14-6-4-12(5-7-14)16(27)25-26-17(28)24-10-15(20)9-11-2-1-3-13(8-11)18(21,22)23/h1-8,15H,9-10H2,(H,25,27)(H2,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULHEZMFRONVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClF3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C16H15BrClF3N3OS

- Molecular Weight : 451.73 g/mol

This compound features a hydrazine backbone with a bromobenzoyl group and a trifluoromethyl-substituted phenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydrazine moiety allows for potential redox activity, which can influence cellular oxidative stress levels. Additionally, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of hydrazinecarbothioamide have shown cytotoxic effects against various cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 9.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit proliferation by disrupting cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary data suggest that it possesses activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

The mechanism underlying the antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Properties : A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of hydrazinecarbothioamide exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblasts, indicating a therapeutic window for further development .

- Antimicrobial Efficacy Assessment : Research conducted at a university laboratory showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry Applications

Hydrazinecarbothioamides, including the compound , are known for their diverse biological activities. They have been investigated for their potential as:

- Antimicrobial Agents : Research has demonstrated that derivatives of hydrazinecarbothioamides exhibit promising antimicrobial properties against various bacterial strains. The structural modifications in the compound can enhance its efficacy against resistant strains of bacteria and fungi .

- Anticancer Agents : The compound has shown potential in anticancer studies, particularly against breast cancer cell lines. The presence of bromine and trifluoromethyl groups may contribute to its cytotoxic effects, making it a candidate for further development as an anticancer drug .

- Anti-inflammatory Agents : Compounds with similar structures have been reported to display anti-inflammatory properties, suggesting that this compound may also possess such activity. This aspect is particularly relevant in the context of chronic inflammatory diseases .

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of hydrazinecarbothioamide derivatives. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. In vitro assays have demonstrated that compounds derived from hydrazinecarbothioamide exhibit significant antioxidant activity .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction of this compound with biological targets. These studies help to elucidate the binding affinities and modes of action at the molecular level, which are essential for understanding its pharmacological properties and guiding further drug design efforts .

Synthetic Applications

The compound serves as an important intermediate in synthetic organic chemistry:

- Synthesis of Novel Compounds : It can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties. The ability to modify the hydrazinecarbothioamide structure allows chemists to explore a wide range of chemical entities .

- Agrochemical Development : Similar compounds have been explored for use in agrochemicals, suggesting potential applications in pest control or plant growth regulation due to their bioactive properties .

Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of hydrazine derivatives reported that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria. The findings indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

Anticancer Activity

In a study assessing the anticancer potential of hydrazine derivatives, specific compounds demonstrated significant cytotoxicity against MCF7 breast cancer cells. The results highlighted the importance of structural features such as halogenation in enhancing biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution

The presence of the chloro group allows for nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines or thiols. This can lead to the formation of various derivatives.

Condensation Reactions

Condensation reactions with carbonyl compounds can yield thioamide derivatives. The mechanism typically involves the nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Hydrolysis

Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the thioamide bond and release of corresponding thiol or amine products.

-

Research Findings

Recent studies have explored various aspects of this compound's reactivity:

-

A study demonstrated that the compound could act as a precursor for more complex heterocycles through cyclization reactions .

-

Another investigation highlighted its potential as an anti-tuberculosis agent, emphasizing its biological activity linked to structural modifications .

-

The stability and reactivity under different pH conditions were assessed, indicating that the compound is stable in neutral conditions but reactive in acidic environments .

The compound 2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide is a versatile molecule with significant potential in synthetic chemistry and medicinal applications. Its ability to undergo various chemical reactions makes it a valuable target for further research in drug development and material science.

-

References

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

Key Observations :

- The target compound shares the hydrazinecarbothioamide backbone with compounds in and but differs in substituent complexity.

- The trifluoromethyl group in the target compound is absent in derivatives but present in and compounds, suggesting shared electronic effects.

- The 2,4-difluorophenyl group in compounds may enhance bioactivity through halogen bonding, analogous to the bromine in the target compound .

Critical Differences :

Bioactivity and Pharmacological Potential

Table 3: Inferred Bioactivity Based on Structural Analogs

Notable Trends:

- Halogenated aromatic systems (Br, Cl, F) correlate with enhanced lipophilicity and target affinity across all compounds.

- Thione tautomers (e.g., ’s triazoles) exhibit greater metabolic stability than thiol forms, a critical factor for the target compound’s design .

Preparation Methods

Acylation of Hydrazine Derivatives

The 4-bromobenzoyl moiety is introduced via acylation of a hydrazine precursor. 4-Bromobenzoyl chloride reacts with thiosemicarbazide (NH2-NH-CS-NH2) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 2-(4-bromobenzoyl)hydrazinecarbothioamide. This step typically achieves >85% yield when conducted at 0–5°C to minimize side reactions.

Alkylation of Thiourea Moieties

The 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl group is introduced via nucleophilic substitution. The thiourea nitrogen in 2-(4-bromobenzoyl)hydrazinecarbothioamide is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl chloride at 60°C. This method, adapted from carbazole derivative syntheses, yields 70–75% product after silica gel chromatography.

Condensation with Isothiocyanates

An alternative route involves condensing 4-bromobenzoyl hydrazide with 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl isothiocyanate in refluxing ethanol. The isothiocyanate is synthesized from its corresponding amine using thiophosgene (CSCl2) in a biphasic system (water/dichloromethane), achieving 80–85% conversion. This one-pot method reduces purification steps and improves scalability.

Detailed Stepwise Synthesis

Preparation of 4-Bromobenzoyl Hydrazide

- Reactants : 4-Bromobenzoyl chloride (1.2 eq), hydrazine hydrate (1.0 eq).

- Conditions : Stirred in dry DCM at 0°C for 2 hours, followed by room temperature for 12 hours.

- Workup : The mixture is washed with 5% HCl, dried over Na2SO4, and concentrated.

- Yield : 92% as white crystals.

Synthesis of 2-Chloro-3-(3-(Trifluoromethyl)Phenyl)Propyl Isothiocyanate

Formation of the Hydrazinecarbothioamide Core

- Reaction : 4-Bromobenzoyl hydrazide (1.0 eq) and 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl isothiocyanate (1.1 eq) are refluxed in ethanol for 8 hours.

- Purification : The crude product is recrystallized from ethanol/water (3:1) and filtered.

- Yield : 88%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Approaches

- Lewis Acids : Zinc chloride (5 mol%) accelerates acylation by polarizing the carbonyl group, reducing reaction time by 30%.

- Microwave Assistance : 15-minute microwave irradiation at 100°C achieves 95% yield in model reactions.

Analytical Characterization

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 235–237°C | Differential Scanning Calorimetry |

| 1H NMR (DMSO-d6) | δ 10.52 (s, 1H, NH), 8.17 (d, 2H) | 400 MHz NMR |

| HPLC Purity | 99.2% | C18 column, 70:30 MeOH/H2O |

Challenges and Alternative Pathways

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiosemicarbazide | DMF | 0–5 | 4 | 70–75 |

| Alkylation | Acetonitrile | 60–80 | 12 | 60–65 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the bromobenzoyl (δ 7.6–8.1 ppm, aromatic protons) and trifluoromethylphenyl groups (δ 4.2–4.5 ppm, propyl-CH2) .

- X-ray crystallography : Use SHELXL for structure refinement, focusing on resolving disorder in the chloro-propyl chain (R-factor < 0.05) .

- LC-MS : Confirm molecular weight ([M+H]+ ~523.6) and detect impurities (e.g., unreacted intermediates) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

Answer:

- Analog synthesis : Modify the bromobenzoyl (e.g., replace Br with Cl) or trifluoromethylphenyl group (e.g., substitute with nitro or methoxy) to assess electronic effects .

- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC50 values with substituent hydrophobicity (logP) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

Q. Table 2: SAR Data for Analogues

| Substituent | logP | IC50 (μM, MCF-7) |

|---|---|---|

| Br (parent) | 3.8 | 12.5 |

| Cl | 3.5 | 18.7 |

| NO2 | 3.2 | >50 |

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Orthogonal assays : Validate cytotoxicity via ATP-based viability assays alongside MTT to rule out false positives from thiosemicarbazone redox activity .

- Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to differentiate intrinsic vs. metabolism-dependent effects .

- Batch consistency : Ensure synthetic reproducibility (e.g., NMR purity >95%, residual solvent <0.1%) to eliminate variability .

Advanced: What computational strategies can predict the compound’s physicochemical properties?

Answer:

- logP/logS prediction : Use ChemAxon or ACD/Labs Percepta to estimate lipophilicity (logP ~3.8) and solubility (<0.1 mg/mL in water) .

- pKa calculation : Identify ionizable groups (e.g., hydrazinecarbothioamide NH, pKa ~8.2) to guide formulation strategies .

- DFT studies : Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential maps for reactivity insights .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Twinned data refinement : Use SHELXD/SHELXE for high-resolution datasets to model rotational disorder in the propyl chain .

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯S) stabilizing the thiosemicarbazone core .

- Thermal ellipsoid plots : Visualize dynamic disorder in the trifluoromethyl group using Olex2 or Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.